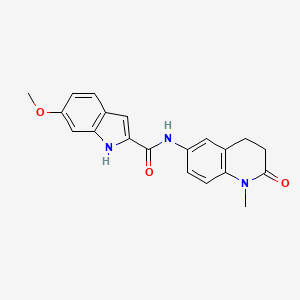
6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including reductive amination, cyclization, acetylation, and oxidation processes. For example, Shirasaka et al. (1990) described the efficient synthesis of a complex isoquinolinol derivative from 2-methoxy-3,4-(methylenedioxy)benzaldehyde with an overall yield of 66% through reductive amination followed by cyclization and acetylation steps (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). This methodology highlights the complexity and the multistep nature of synthesizing such intricate molecules.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of this compound with biological targets. Advanced spectroscopic techniques, such as time-resolved absorption and resonance FT-IR and Raman biospectroscopy, are used to investigate the molecular structure, as demonstrated by Heidari, Esposito, and Caissutti (2019) in their study on a complex isoquinolinol derivative (Heidari, Esposito, & Caissutti, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like 6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide can be quite complex. For instance, the synthesis and evaluation of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives by Graulich et al. (2006) show how structural variations impact affinity for biological targets (Graulich, Scuvée-Moreau, Alleva, Lamy, Waroux, Seutin, & Liégeois, 2006).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure and are critical for their biological activity and pharmacokinetics. Detailed analysis can include solubility, melting point, and stability under various conditions. Although specific data on this compound are not provided here, studies on similar compounds offer insights into methodologies for assessing these properties.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and degradation pathways, are essential for understanding how these compounds behave under physiological conditions. Dyablo et al. (2015) reported on the synthesis and properties of a new representative of quinoline proton sponges, highlighting the importance of studying these aspects for potential therapeutic applications (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Wissenschaftliche Forschungsanwendungen
Inhibition of Tubulin Polymerization
Research has demonstrated the importance of structural elements in certain chemical compounds for the inhibition of tubulin polymerization, a crucial process in the development of cytostatic agents. Derivatives of 2-phenylindole, including those with methoxy substitutions, have shown significant activity in disrupting microtubule assembly, akin to the action of colchicine. This disrupts the cytoskeleton, leading to potential applications in cancer treatment by inhibiting cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Serotonin Receptor Ligands
Another area of application is in the synthesis of quinoline derivatives as ligands for serotonin receptors, indicating potential in neurological research and treatment. A specific synthesis approach for 6-methoxyquinoline-3-carboxamides suggests these compounds may bind similarly to serotonin, offering insights into new serotonergic lead structures (Hanna-Elias et al., 2009).
Antiproliferative Activity Against Cancer Cells
Further investigations into indole-2-carboxylate derivatives based on the structure of Pyrroloquinoline quinone (PQQ) revealed significant antiproliferative activity against various cancer cells. Certain novel compounds outperformed reference drugs in vitro, highlighting their potential as anticancer lead compounds. This points towards their application in developing new cancer treatments (Ji et al., 2014).
Eigenschaften
IUPAC Name |
6-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-18-7-5-14(9-13(18)4-8-19(23)24)21-20(25)17-10-12-3-6-15(26-2)11-16(12)22-17/h3,5-7,9-11,22H,4,8H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGUWUMHJAGPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


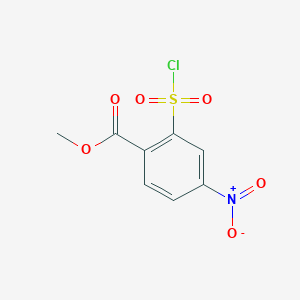
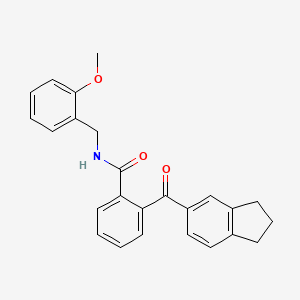
![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)
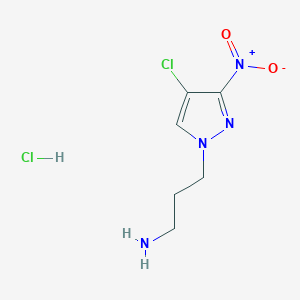


![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)
![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)
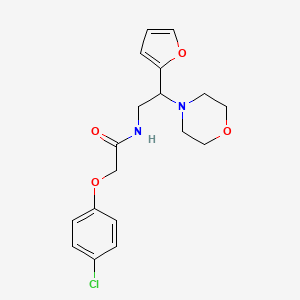
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)
![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)